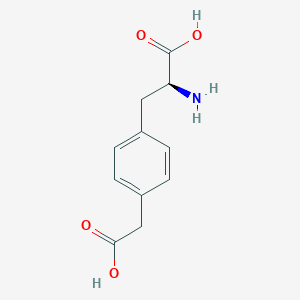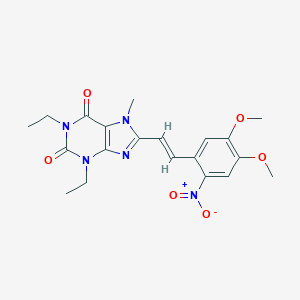
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine, also known as DMSX, is a xanthine derivative that has been widely used in scientific research. DMSX is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mecanismo De Acción
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine exerts its pharmacological effects by inhibiting PDEs, which leads to an increase in intracellular levels of cAMP and cGMP. This increase in cyclic nucleotides can activate downstream signaling pathways, such as protein kinase A (PKA) and protein kinase G (PKG), which can modulate various cellular processes. For example, PKA and PKG can phosphorylate ion channels, receptors, and transcription factors, which can alter neuronal excitability, gene expression, and cell proliferation.
Biochemical and Physiological Effects
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can also enhance the release of neurotransmitters such as dopamine and acetylcholine, which can modulate synaptic transmission and plasticity. In addition, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can reduce platelet aggregation and thrombus formation, which can improve blood flow and prevent thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine in lab experiments is its high potency and selectivity for PDEs. (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can effectively inhibit PDEs at nanomolar concentrations, which allows for precise modulation of cyclic nucleotide signaling. Another advantage of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine is its stability and solubility in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, one limitation of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine is its potential off-target effects, as PDEs are involved in multiple cellular processes. Therefore, careful control experiments and validation of results are necessary when using (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine as a pharmacological tool.
Direcciones Futuras
There are several future directions for research on (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine and PDE inhibitors. One direction is to explore the therapeutic potential of PDE inhibitors in various diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to identify novel PDE isoforms and develop isoform-specific inhibitors, which can improve the selectivity and efficacy of PDE inhibitors. Additionally, the development of new imaging and biosensor technologies can enable real-time monitoring of cyclic nucleotide signaling in live cells and tissues, which can provide valuable insights into the spatiotemporal dynamics of PDE regulation.
Métodos De Síntesis
The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine involves the reaction of 3,7-dimethylxanthine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine. The purity of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used to study the role of PDEs in synaptic plasticity, learning, and memory. In cardiovascular research, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used to investigate the effects of PDE inhibitors on vasodilation, platelet aggregation, and cardiac function. In cancer research, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used to evaluate the potential of PDE inhibitors as anticancer agents.
Propiedades
Número CAS |
155271-55-9 |
|---|---|
Nombre del producto |
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine |
Fórmula molecular |
C14H21NO15SNa2 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23N5O6/c1-6-23-18-17(19(26)24(7-2)20(23)27)22(3)16(21-18)9-8-12-10-14(30-4)15(31-5)11-13(12)25(28)29/h8-11H,6-7H2,1-5H3/b9-8+ |
Clave InChI |
ASQMWQITGQMCQB-CMDGGOBGSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4,5-dimethoxy-2-nit rophenyl)ethenyl)-7-methyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



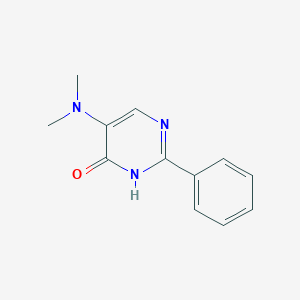
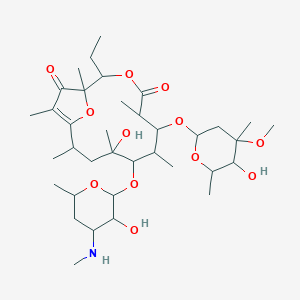
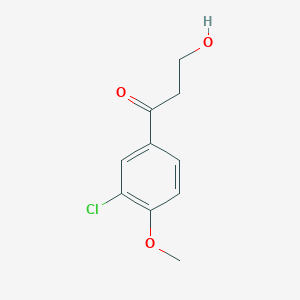

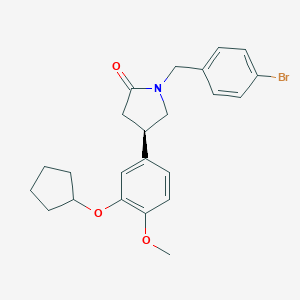
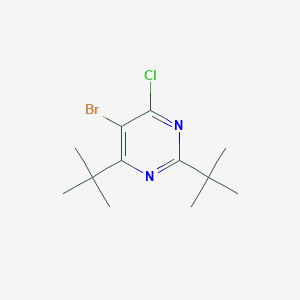

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
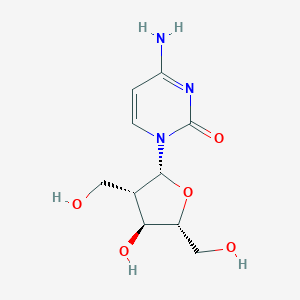

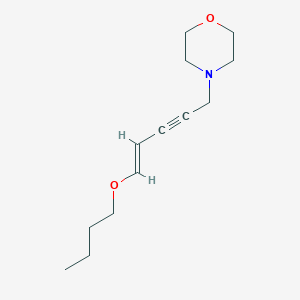
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
